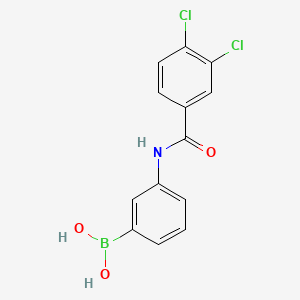
2-(2-Hydroxyethyl)-3-methylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxyethyl)-3-methylcyclohexan-1-one is an organic compound with a unique structure that includes a hydroxyethyl group and a methyl group attached to a cyclohexanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethyl)-3-methylcyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of 3-methylcyclohexanone with ethylene oxide in the presence of a base, such as sodium hydroxide, to introduce the hydroxyethyl group. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts, such as metal oxides, can enhance the reaction efficiency and selectivity. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Hydroxyethyl)-3-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form a secondary alcohol.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: 2-(2-Carboxyethyl)-3-methylcyclohexan-1-one.
Reduction: 2-(2-Hydroxyethyl)-3-methylcyclohexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Hydroxyethyl)-3-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Hydroxyethyl)-3-methylcyclohexan-1-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the cyclohexanone ring can participate in hydrophobic interactions, affecting the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxyethyl methacrylate: Used in the production of hydrogels and biomedical applications.
2-Methoxyethanol: Utilized as a solvent and in the synthesis of various chemicals.
Hydroxyethyl acrylate: Employed in coatings, adhesives, and sealants.
Uniqueness
2-(2-Hydroxyethyl)-3-methylcyclohexan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
76593-76-5 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
2-(2-hydroxyethyl)-3-methylcyclohexan-1-one |
InChI |
InChI=1S/C9H16O2/c1-7-3-2-4-9(11)8(7)5-6-10/h7-8,10H,2-6H2,1H3 |
Clave InChI |
IGXYZAONJMQJJU-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(=O)C1CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Methoxy(phenyl)methyl]-1H-pyrrole](/img/structure/B14454646.png)



![1-[(Phenylthio)methyl]pyridinium](/img/structure/B14454668.png)

![Benzoic acid, 4-[4-oxo-2-(phenylmethyl)-3(4H)-quinazolinyl]-](/img/structure/B14454683.png)






![2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid](/img/structure/B14454742.png)
